1,2-Dibromoethylene

Übersicht

Beschreibung

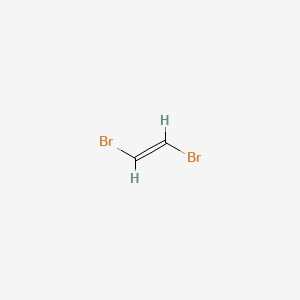

1,2-Dibromoethylene, also known as 1,2-dibromoethene and acetylene dibromide, is a dihalogenated unsaturated compound with the chemical formula C₂H₂Br₂. This compound exists in two isomeric forms: cis and trans. Both isomers are colorless liquids at room temperature and are characterized by the presence of a bromine atom on each of the two carbon atoms in the ethylene molecule .

Vorbereitungsmethoden

1,2-Dibromoethylene can be synthesized through the halogenation of acetylene (C₂H₂) with bromine (Br₂). In this process, acetylene is used in excess to prevent the formation of tetrahalogenated compounds, with bromine acting as the limiting reagent . Another method involves the use of N-bromosuccinimide and lithium bromide, where N-bromosuccinimide provides the bromine electrophile, followed by bromide from lithium bromide . Industrially, the compound is produced by the reaction of ethylene gas with bromine in a classic halogen addition reaction .

Analyse Chemischer Reaktionen

Halogenation of Acetylene

1,2-Dibromoethylene is synthesized via electrophilic addition of bromine (Br₂) to acetylene (C₂H₂). Excess acetylene prevents overhalogenation, ensuring dibromination rather than tetrahalogenation :

Key conditions :

-

Bromine acts as the limiting reagent.

-

Reaction proceeds under controlled stoichiometry to favor this compound over 1,1,2,2-tetrabromoethane .

Reaction Dynamics

In crossed-molecular-beam experiments, this compound reacts with Ne* (3s³P₂,₀), leading to chemi-ionization (CI). The process involves electron transfer from Ne* to this compound, forming ionic intermediates :

Isomer-Specific Reactivity

| Parameter | cis-1,2-Dibromoethylene | trans-1,2-Dibromoethylene |

|---|---|---|

| Dipole Moment | Polar (1.72 D) | Nonpolar (0 D) |

| Dominant Pathway | Dissociative Ionization (DI) | Parent Ion (PI) Formation |

| Major Products | C₂H₂Br⁺, Br⁺, C₂H₂⁺ | Intact C₂H₂Br₂⁺ ion |

-

DI in cis-isomer : Higher yields of fragment ions due to polar geometry favoring charge separation .

-

PI in trans-isomer : Apolar structure stabilizes the parent ion through symmetrical charge distribution .

Dipole-Dependent Separation

Electrostatic deflectors spatially separate isomers based on effective dipole moments :

Rotational State Influence

Rotational excitation alters collision dynamics:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Production

1,2-Dibromoethylene is produced through the halogenation of ethylene gas with bromine:

This compound is characterized as a colorless liquid with a sweet odor and is known for its density and volatility. Its applications span various fields, including agriculture, pharmaceuticals, and chemical manufacturing.

Industrial Applications

- Fumigant : Historically, this compound has been used as a fumigant for soil treatment and pest control. It was particularly effective against nematodes and insects in agricultural settings. Although its use has declined due to regulatory changes, it remains relevant in specific applications such as treating logs for pests like bark beetles and controlling wax moths in beehives .

- Intermediate in Chemical Synthesis : In the chemical industry, this compound serves as an intermediate for producing various organic compounds. It is utilized to synthesize vinyl bromide, which is a precursor for fire retardants and other specialty chemicals . Additionally, it plays a role in the preparation of modified diazocine rings that are important in medicinal chemistry .

- Solvent : The compound is also employed as a solvent in various chemical processes due to its ability to dissolve a range of organic materials .

Health and Environmental Considerations

Despite its utility, this compound poses health risks. It has been classified as a potential carcinogen based on animal studies that indicate increased mortality associated with cancer upon prolonged exposure . The compound can cause severe tissue damage and metabolic changes in humans and animals, emphasizing the need for careful handling and regulation .

Case Study 1: Agricultural Use

A study conducted on the efficacy of this compound as a soil fumigant demonstrated its effectiveness in controlling nematode populations in crops. The application resulted in significantly higher yields compared to untreated controls, although concerns regarding its environmental impact led to reduced usage over time .

Case Study 2: Chemical Synthesis

Research published in The Journal of Organic Chemistry highlighted the use of this compound in synthesizing complex organic molecules through nucleophilic substitution reactions. The study provided detailed reaction mechanisms illustrating how this compound facilitates the formation of various functional groups essential for drug development .

Data Table: Applications of this compound

| Application Area | Specific Use | Regulatory Status |

|---|---|---|

| Agriculture | Soil fumigant for pest control | Restricted use |

| Chemical Manufacturing | Intermediate for organic synthesis | Widely used |

| Pharmaceuticals | Synthesis of active pharmaceutical ingredients | Subject to regulations |

| Pest Control | Treatment of logs for bark beetles | Limited usage |

Wirkmechanismus

The mechanism of action of 1,2-dibromoethylene involves its reactivity as an electrophile due to the presence of bromine atoms. This electrophilic nature allows it to participate in addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Vergleich Mit ähnlichen Verbindungen

1,2-Dibromoethylene can be compared with other similar compounds such as:

1,2-Dibromoethane:

1,1,2,2-Tetrabromoethane: This compound is formed by further bromination of this compound and has different chemical properties and uses.

This compound is unique due to its specific isomeric forms and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.

Biologische Aktivität

1,2-Dibromoethylene (C₂H₂Br₂), also known as vinyl dibromide, is a halogenated hydrocarbon that has garnered attention due to its biological activity and potential toxicological effects. This article explores the compound's metabolic pathways, toxicity, genotoxicity, and case studies that illustrate its impact on human health and animal models.

Metabolism and Toxicity

This compound undergoes metabolic activation primarily through two pathways: cytochrome P450 (CYP450) oxidation and glutathione (GSH) conjugation. The key metabolites produced from these pathways are 2-bromoacetaldehyde and S-(2-bromoethyl)-glutathione . These metabolites are crucial for understanding the compound's toxicity:

- 2-Bromoacetaldehyde : This intermediate is responsible for covalent binding to cellular macromolecules, leading to tissue damage. It can cause liver damage by binding to proteins and altering their function .

- S-(2-Bromoethyl)-glutathione : This metabolite has been linked to genotoxicity, as it forms adducts with DNA, contributing to mutagenic effects and potential carcinogenicity observed in laboratory studies .

Table 1: Metabolic Pathways of this compound

| Pathway | Key Enzymes | Major Metabolites | Biological Effects |

|---|---|---|---|

| CYP450 Oxidation | CYP2E1 | 2-Bromoacetaldehyde | Tissue damage, liver toxicity |

| GSH Conjugation | Glutathione S-transferase | S-(2-Bromoethyl)-glutathione | Genotoxicity, potential carcinogenicity |

Case Studies and Clinical Observations

Several case studies highlight the acute and chronic effects of this compound exposure in humans and animals:

- Human Exposure Case : A notable incident involved a worker who inhaled this compound mist during a manufacturing accident. Postmortem analysis revealed concentrations of 136 mg/L in blood and significant liver degeneration . Symptoms included respiratory distress, gastrointestinal issues, and neurological signs such as dizziness and restlessness.

- Animal Studies : Research conducted by the National Cancer Institute (NCI) demonstrated that chronic inhalation exposure in rats led to significant mortality rates. For instance, male rats exposed to 40 ppm exhibited a mortality rate of 90% within 89 weeks . Furthermore, studies indicated that exposure during gestation significantly impacted maternal weight gain in rats .

Table 2: Summary of Animal Study Findings

| Study Type | Species | Exposure Duration | Concentration (ppm) | Mortality Rate (%) |

|---|---|---|---|---|

| Chronic Inhalation | Rats | 89 weeks | 40 | 90 |

| Gavage Administration | Female Rats | 57 weeks | 36 mg/kg/day | 96 |

| Gestational Exposure | Pregnant Rats | 10 days | 38 | Not reported |

Genotoxicity and Carcinogenic Potential

The genotoxic effects of this compound are supported by various studies indicating its ability to form DNA adducts. A study highlighted the binding of reactive metabolites to macromolecules, which is thought to be a mechanism underlying its carcinogenic potential . The National Toxicology Program (NTP) reported increased incidences of nasal tumors in rats exposed to this compound over extended periods .

Eigenschaften

IUPAC Name |

(E)-1,2-dibromoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2/c3-1-2-4/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTUEMKLYAGTNQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/Br)\Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060241, DTXSID001019898 | |

| Record name | 1,2-Dibromoethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,2-dibromoethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] Decomposes in air, moisture, or light; [Merck Index] | |

| Record name | 1,2-Dibromoethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

110 °C @ 754 mm Hg, Boiling point: cis-isomer: 112.5 °C; trans-isomer: 108 °C | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in many org solvents, In water, 8,910 mg/l @ 25 °C | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.21 @ 17 °C/4 °C | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

31.0 [mmHg], Vapor pressure: cis-isomer: 21 mm Hg at 26 °C; trans-isomer: 31 mm Hg at 26 deg, 31 mm Hg @ 25 °C | |

| Record name | 1,2-Dibromoethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

590-12-5, 540-49-8, 25429-23-6 | |

| Record name | Ethene, 1,2-dibromo-, (1E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromoethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromoethylene, (1E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025429236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethene, 1,2-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dibromoethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,2-dibromoethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromoethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMOETHYLENE, (1E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64UWX7EBVO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melting point: -6.5 °C /Trans-isomer/ | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.